(3R)-(+)-3-(Ethylamino)pyrrolidine
Overview
Description
(3R)-(+)-3-(Ethylamino)pyrrolidine is a chiral amine with the molecular formula C6H14N2. It is a colorless to almost colorless clear liquid with a specific rotation of +12.0 to +17.0 degrees (C=10, EtOH). This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R)-(+)-3-(Ethylamino)pyrrolidine can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding pyrrolidinone using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method allows for large-scale production with high yield and purity. The reaction conditions usually involve the use of a metal catalyst such as palladium or platinum and hydrogen gas under high pressure.
Chemical Reactions Analysis
Types of Reactions
(3R)-(+)-3-(Ethylamino)pyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding amide or nitrile.
Reduction: It can be reduced to form the corresponding amine or alkane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield the corresponding amide, while reduction with lithium aluminum hydride can yield the corresponding amine.
Scientific Research Applications
(3R)-(+)-3-(Ethylamino)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-(+)-3-(Ethylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific biological context. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
(3R)-(+)-3-(Ethylamino)pyrrolidine can be compared with other similar compounds, such as:
(3S)-(-)-3-(Ethylamino)pyrrolidine: This is the enantiomer of this compound and has different stereochemistry and biological activity.
®-(+)-1-Ethyl-2-pyrrolidinecarboxylic acid ethyl ester: This compound has a similar structure but different functional groups, leading to different reactivity and applications.
1-Cyano-pyrrolidine: This compound has a similar pyrrolidine ring but different substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, which makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-N-ethylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPWFHLFKAUEA-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628463 | |
Record name | (3R)-N-Ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381670-30-0 | |
Record name | (3R)-N-Ethylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(+)-3-(Ethylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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